3-[(2-methyl-1,3-dioxoisoindol-5-yl)imino]-2H-1??,2-benzothiazole-1,1-dione
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Overview
Description
3-[(2-methyl-1,3-dioxoisoindol-5-yl)imino]-2H-1,2-benzothiazole-1,1-dione is a complex organic compound that features a unique combination of isoindole and benzothiazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-methyl-1,3-dioxoisoindol-5-yl)imino]-2H-1,2-benzothiazole-1,1-dione typically involves the condensation of 2-methyl-1,3-dioxoisoindoline-5-carbaldehyde with 2-aminobenzothiazole under specific conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may also be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
3-[(2-methyl-1,3-dioxoisoindol-5-yl)imino]-2H-1,2-benzothiazole-1,1-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can result in various substituted isoindole or benzothiazole derivatives .
Scientific Research Applications
3-[(2-methyl-1,3-dioxoisoindol-5-yl)imino]-2H-1,2-benzothiazole-1,1-dione has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 3-[(2-methyl-1,3-dioxoisoindol-5-yl)imino]-2H-1,2-benzothiazole-1,1-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 2-[(2-methyl-1,3-dioxoisoindol-5-yl)imino]-1,3-benzothiazole-1,1-dione
- 3-[(2-methyl-1,3-dioxoisoindol-5-yl)imino]-2H-1,3-benzothiazole-1,1-dione
Uniqueness
3-[(2-methyl-1,3-dioxoisoindol-5-yl)imino]-2H-1,2-benzothiazole-1,1-dione is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
5-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]-2-methylisoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O4S/c1-19-15(20)10-7-6-9(8-12(10)16(19)21)17-14-11-4-2-3-5-13(11)24(22,23)18-14/h2-8H,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDOLVSPMRZYOLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C1=O)C=C(C=C2)NC3=NS(=O)(=O)C4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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